Octadecanoic acid, 2-sulfo-
Overview
Description
Octadecanoic acid, 2-sulfo-, also known as 2-Sulfooctadecanoic acid, is a compound with the molecular formula C18H36O5S . It is also referred to by other names such as α-Sulfostearic acid and Armosul 18 .
Molecular Structure Analysis
The molecular structure of Octadecanoic acid, 2-sulfo- consists of 18 carbon atoms, 36 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17 (18 (19)20)24 (21,22)23/h17H,2-16H2,1H3, (H,19,20) (H,21,22,23)
. Physical and Chemical Properties Analysis
The molecular weight of Octadecanoic acid, 2-sulfo- is 364.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 17 . The Exact Mass is 364.22834542 g/mol .Scientific Research Applications
Tribological Applications : SOA, when used as an additive in rapeseed oil, exhibits improved extreme pressure properties and friction-reducing behavior compared to rapeseed oil alone. It demonstrates better antiwear and extreme pressure properties than octadecanoic acid additive at relatively higher loads, attributed to its different action mechanisms, such as forming adsorption film and tribochemical reaction film during the friction process (Cao, Yu, & Liu, 2000).
Catalytic Production : The catalytic production of 1-Octadecanol from Octadecanoic Acid using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor is a notable application. This process is significant in industries like lubricants and perfumes (Potts et al., 2014).
Chemical Synthesis : SOA is used in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates its role as a catalyst in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Polymer Science : In polymer science, SOA is involved in curative interactions with cobalt(II) stearate. This research provides insights into the structural changes and formation of polysulfide complexes in polymer systems (Jóna et al., 2001).
Environmental Applications : Octadecanoic acid and its salts are investigated for their reactions during pyrolysis and hydropyrolysis, which is relevant in understanding the behavior of low-rank coals and environmental pollution control (Rogers, 1984).
Biomedical Research : SOA is identified in sulfoglycolipids from the alga Porphyridium purpureum, highlighting its role in antiviral activity and immune response in mammalian cells (Naumann et al., 2007).
Insect Pheromone Biosynthesis : In the study of sex pheromone biosynthesis in the redbanded leafroller moth, radiolabeled octadecanoic acid played a crucial role, providing insights into insect biology and potential pest control methods (Bjostad & Roelofs, 1981).
Polymer Plasticization : SOA derivatives are synthesized for use as bio-based plasticizers in Poly(vinyl chloride) formulations. Their properties are compared with commercial plasticizers, highlighting their potential in sustainable materials development (Omrani et al., 2016).
Properties
IUPAC Name |
2-sulfooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQITUXIEASXIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883647 | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-17-9 | |
Record name | 2-Sulfooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Sulfostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armosul 18 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-SULFOSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PLM04GZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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